molecular formula C10H10BrF3N2O B2990223 4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 856166-07-9

4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B2990223
CAS No.: 856166-07-9
M. Wt: 311.102
InChI Key: TZMAFVUGROWQGB-UHFFFAOYSA-N
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Description

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine is an organic compound with the molecular formula C10H10BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)pyridine, undergoes bromination to introduce the bromine atom at the 5-position.

    Morpholine Introduction: The brominated intermediate is then reacted with morpholine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine is unique due to the combination of its bromine, trifluoromethyl, and morpholine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable in various applications.

Properties

IUPAC Name

4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O/c11-7-5-8(10(12,13)14)9(15-6-7)16-1-3-17-4-2-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMAFVUGROWQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 260 mg (1.0 mmol) of 2-chloro-3-trifluoromethyl-5-bromopyridine (from Step B) and 3 mL of morpholine was heated at 80° C. for 1 h. The mixture was cooled and concentrated. The residue was partitioned between 50 mL of CH2Cl2 and 1.0 N NaOH and the layers were separated. The organics were dried and concentrated. Chromatography on a Biotage 40S cartridge using 19:1 v/v hexanes/ether as the eluant afforded 290 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 3.29 (app t, J=5.5, 4H), 3.82 (app t, J=5.5, 4H); 7.95 (d, J=2.0, 1H), 8.45 (d, J=2.0, 1H.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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